molecular formula C19H25N5O5 B14672780 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)theophylline CAS No. 35899-39-9

7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)theophylline

Cat. No.: B14672780
CAS No.: 35899-39-9
M. Wt: 403.4 g/mol
InChI Key: DMFMRRZRWYTDGW-UHFFFAOYSA-N
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Description

7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxyphenyl group and a hydroxyethylamino butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the dihydroxyphenyl group: This step involves the use of electrophilic aromatic substitution reactions.

    Attachment of the hydroxyethylamino butyl chain: This is typically done through nucleophilic substitution reactions, where the hydroxyethylamino group is introduced via a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxyethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

Uniqueness

7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

35899-39-9

Molecular Formula

C19H25N5O5

Molecular Weight

403.4 g/mol

IUPAC Name

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H25N5O5/c1-11(20-9-15(27)12-6-13(25)8-14(26)7-12)4-5-24-10-21-17-16(24)18(28)23(3)19(29)22(17)2/h6-8,10-11,15,20,25-27H,4-5,9H2,1-3H3

InChI Key

DMFMRRZRWYTDGW-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)NCC(C3=CC(=CC(=C3)O)O)O

Origin of Product

United States

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